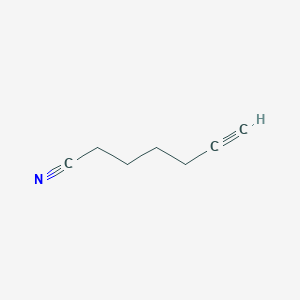
3-Nitrobenzenediazonium
Übersicht
Beschreibung
3-Nitrobenzenediazonium is a diazonium salt with the molecular formula C6H4N3O2. It is an important intermediate in organic synthesis, and it has been widely used in scientific research for various applications.
Wissenschaftliche Forschungsanwendungen
1. Synthesis of Biologically Active Compounds
Liu, Cheng, Liu, and Zeng (2015) developed a metal-free tandem room temperature cyclization of N-arylacrylamides with 4-nitrobenzenediazonium, which is generated in situ. This process, promoted by ascorbic acid, provides an environmentally friendly approach to synthesizing biologically active 3-alkyl-3-benzyloxindoles. This method avoids the use of excess oxidants and light irradiation, highlighting the utility of 3-nitrobenzenediazonium in organic synthesis (Liu et al., 2015).
2. Surface Characterization and Electrochemistry
Griveau et al. (2010) investigated the adsorption of 4-nitrobenzenediazonium tetrafluoroborate on gold and glassy carbon substrates using scanning electrochemical microscopy (SECM). This study provides insights into the electrochemical properties of these surfaces after their interaction with 4-nitrobenzenediazonium, important for applications in material science and electrochemistry (Griveau et al., 2010).
3. Azo Coupling and Tautomerism Studies
Šimůnek, Bertolasi, and Macháček (2002) focused on the azo-coupling products from 4-aminopent-3-en-2-one and 4-nitrobenzenediazonium ion. Their research, using NMR spectroscopy and X-ray diffraction, provided valuable information on azo-hydrazone tautomerism in both solution and solid states, which is significant in understanding the chemical behavior of these compounds (Šimůnek et al., 2002).
4. Exploring Reaction Mechanisms
Markgraf et al. (1997) studied the conversion of 4-nitrobenzenediazonium fluoroborate to nitrobenzene in detail, offering insights into the protodediazoniation mechanisms. Their research contributes to a deeper understanding of the reaction pathways and mechanisms involved in the transformation of diazonium compounds (Markgraf et al., 1997).
5. Electrochemical Applications in Biosensors
Mashhadizadeh and Pourtaghavi Talemi (2015) demonstrated an innovative method for attaching 4-nitrobenzenediazonium onto magnetite nanoparticles. This approach was used to develop a sensitive electrochemical DNA biosensor for detecting a DNA sequence related to Hepatitis B virus, showcasing the application of diazonium compounds in biomedical research (Mashhadizadeh & Pourtaghavi Talemi, 2015).
6. Investigation of Kinetics and Mechanisms in Dediazoniation
Romero-Nieto et al. (2000) explored the kinetics and mechanisms of dediazoniation of p-nitrobenzenediazonium tetrafluoroborate in acidic aqueous solutions. Their work contributes to the understanding of the stability and reactivity of diazonium compounds in different environments, which is crucial for various chemical processes (Romero-Nieto et al., 2000).
Eigenschaften
IUPAC Name |
3-nitrobenzenediazonium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N3O2/c7-8-5-2-1-3-6(4-5)9(10)11/h1-4H/q+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTZGBPAXEKEBSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[N+]#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N3O2+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70447024 | |
| Record name | Benzenediazonium, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.11 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Nitrobenzenediazonium | |
CAS RN |
16278-29-8 | |
| Record name | Benzenediazonium, 3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70447024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















